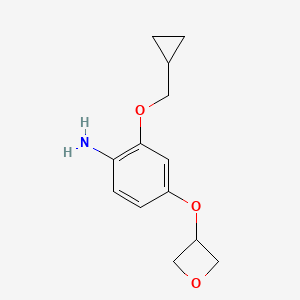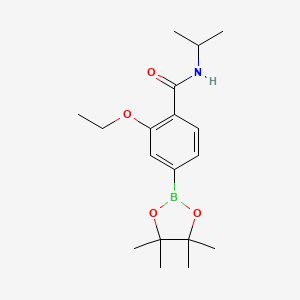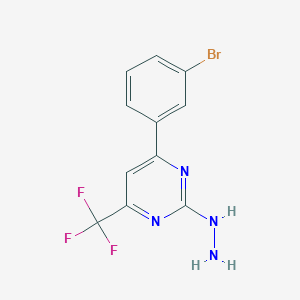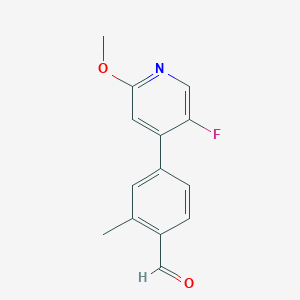![molecular formula C16H18O B13725099 (4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with a complex structure that includes a biphenyl core substituted with an isopropyl group and a methanol group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol typically involves the Grignard reaction, a well-known method for forming carbon-carbon bonds. In this process, 4-isopropylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. The reaction is carried out under inert conditions to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, making the process efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-ylmethane.
Substitution: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-yl halides or amines.
Applications De Recherche Scientifique
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the biphenyl core provides hydrophobic interactions that stabilize the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure without the isopropyl and methanol groups.
4-Isopropylbiphenyl: Lacks the methanol group but has the isopropyl substitution.
4’-Hydroxybiphenyl: Contains a hydroxyl group but lacks the isopropyl substitution.
Uniqueness
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses .
Propriétés
Formule moléculaire |
C16H18O |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
[4-(4-propan-2-ylphenyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12,17H,11H2,1-2H3 |
Clé InChI |
VRPDYEAHFGIJNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


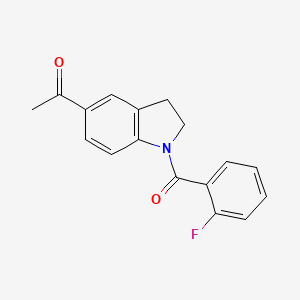
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
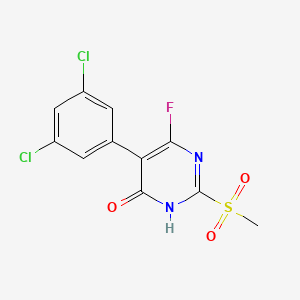
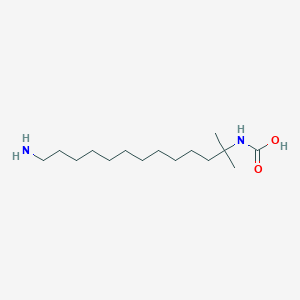


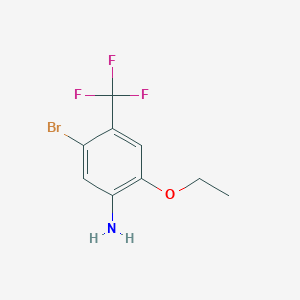
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
